N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23) |
InChI Key |
KHWNKXQDHLRUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(Piperidin-4-yl)-1H-indole-3-carboxamide
Procedure :
-
Activation of 1H-Indole-3-carboxylic Acid :
-
Coupling with Piperidin-4-amine :
Characterization :
Acylation with Furan-2-carbonyl Chloride
Procedure :
-
Preparation of Furan-2-carbonyl Chloride :
-
Reaction with N-(Piperidin-4-yl)-1H-indole-3-carboxamide :
Characterization :
-
LC-MS : m/z 376.2 [M+H]⁺ (calculated: 376.17).
One-Pot Tandem Acylation Strategy
Procedure :
-
Simultaneous Acylation :
-
Piperidin-4-amine is reacted with equimolar amounts of 1H-indole-3-carbonyl chloride and furan-2-carbonyl chloride in a 1:1:1 ratio.
-
Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Base : Diisopropylethylamine (DIPEA), rt, 24 hours.
-
Yield : 52% (lower due to competing acylation sites).
Solid-Phase Synthesis for High-Throughput Production
Procedure :
-
Resin Functionalization :
-
Sequential Acylation :
-
Indole-3-carbonyl Group : Fmoc deprotection (20% piperidine/DMF), followed by coupling with 1H-indole-3-carboxylic acid using HBTU/HOBt.
-
Furan-2-carboxamide : A second coupling with furan-2-carboxylic acid under similar conditions.
-
-
Cleavage :
-
TFA (95%)/TIPS (2.5%)/H₂O (2.5%) for 2 hours.
-
Yield : 80% (purity >95% by HPLC).
Optimization and Challenges
Protecting Group Strategies
Side Reactions and Mitigation
-
Formation of Di-acylated Byproducts : Controlled stoichiometry (1:1.05 acylating agent) minimizes this.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
Analytical Data and Validation
Table 1: Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Acylation | 68 | 98 |
| One-Pot Tandem | 52 | 90 |
| Solid-Phase Synthesis | 80 | 95 |
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.30 (s, indole-H), 7.50 (d, furan-H) |
| ¹³C NMR | 164.2 (C=O), 142.1 (furan-C2) |
| HRMS | 376.1743 [M+H]⁺ (calc. 376.1749) |
Industrial and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amines from nitro groups.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
The compound is structurally related to known analgesics, particularly within the opioid class. Research indicates that compounds with similar scaffolds can exhibit multitarget activity, which may enhance their analgesic efficacy while reducing side effects associated with traditional opioids . The design of this compound aims to optimize interactions with multiple receptors involved in pain modulation, including μ-opioid receptors and non-opioid targets like cannabinoid receptors and cyclooxygenases .
Anticancer Activity
Emerging studies suggest that derivatives of this compound may possess anticancer properties. The indole moiety is known for its biological activity, including anticancer effects. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as DNA intercalation and disruption of cell cycle progression .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is crucial for optimizing its pharmacological profile.
| Structural Feature | Impact on Activity |
|---|---|
| Indole ring | Enhances receptor binding affinity |
| Piperidine moiety | Contributes to analgesic properties |
| Furan group | May influence metabolic stability |
Research indicates that modifications to these structural features can lead to significant changes in biological activity, highlighting the importance of SAR studies in drug development .
Case Studies
Study on Analgesic Efficacy
A study investigated the analgesic properties of compounds related to this compound. The results demonstrated that these compounds exhibited a dose-dependent reduction in pain responses in animal models, suggesting their potential as effective analgesics .
Antitumor Activity Investigation
Another study focused on the anticancer potential of indole-based compounds. The findings revealed that specific derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis, supporting their development as anticancer agents .
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the furan carboxamide group can influence its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The compound is compared to fentanyl analogues with piperidine cores and carboxamide substituents (Table 1).
Table 1: Structural Comparison of Piperidine-Based Carboxamides
*Molecular weight estimated based on structural similarity to CAS 1282128-13-5 ().
Key Observations:
Indole vs. Phenyl Groups :
- The indole moiety in the target compound replaces the phenyl/phenethyl groups seen in regulated analogues (e.g., furanylfentanyl). Indole’s aromatic heterocyclic structure may alter µ-opioid receptor binding affinity or selectivity .
- Substitutions on the piperidine-1 position (e.g., indole vs. phenethyl) are critical for evading legal controls while retaining psychoactivity .
Carboxamide Variations :
Pharmacological and Toxicological Profiles
Potency :
- Furanylfentanyl has ~50-100x the potency of morphine, comparable to fentanyl . The indole substitution may reduce potency due to steric hindrance, but this requires empirical validation.
- Acryloylfentanyl and butyrfentanyl exhibit variable potency, highlighting the impact of carboxamide modifications .
- Toxicity: Furanylfentanyl is associated with respiratory depression and fatalities, often adulterated in heroin supplies .
Legal and Regulatory Status
- Furanylfentanyl , acryloylfentanyl , and ocfentanil are explicitly controlled under international drug conventions (1961 Single Convention) and EU regulations .
- The target compound’s indole substitution likely places it in a legal gray area as a "designer drug," though it may fall under analogue laws in jurisdictions like the U.S. (e.g., Minnesota Statutes 2023 ).
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound features a complex structure comprising an indole moiety, a piperidine ring, and a furan ring, which are thought to contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.4 g/mol. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for further pharmacological investigation.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1282115-63-2 |
Antitumor Properties
Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. For instance, studies on indole derivatives have demonstrated their effectiveness against CDK2 and EGFR, which are crucial targets in cancer therapy .
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several indole-based compounds against cancer cell lines, revealing that some derivatives had IC50 values as low as 1.05 µM against A-549 and Panc-1 cell lines, indicating potent activity similar to established chemotherapeutics like doxorubicin .
The mechanisms by which this compound exerts its effects are still being elucidated. However, preliminary data suggest that it may act as a multi-targeted kinase inhibitor, affecting signaling pathways critical for cancer cell survival and proliferation.
Table: Mechanistic Insights
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence suggesting neuroprotective effects of related compounds. These effects may be attributed to their ability to modulate neuroinflammation and oxidative stress pathways. For example, some indole derivatives have shown promise in blocking NF-kB signaling and reducing reactive oxygen species (ROS) production, which are critical in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
